molecular formula C9H11ClFNO B2511772 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride CAS No. 2253641-23-3

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride

Cat. No.: B2511772
CAS No.: 2253641-23-3
M. Wt: 203.64
InChI Key: DMMPEZPQKIWJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride is a fluorinated tetrahydroisoquinoline derivative with a hydroxyl group at position 7 and a fluorine substituent at position 4. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. This compound belongs to a class of bioactive molecules often investigated for their interactions with neurotransmitter receptors, such as NMDA and dopamine receptors .

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-6-1-2-11-5-7(6)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMPEZPQKIWJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline as the starting material.

    Hydroxylation: The hydroxyl group at the 7th position can be introduced via hydroxylation reactions, often using oxidizing agents like m-chloroperbenzoic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The phenolic hydroxyl group at position 7 can undergo alkylation or acylation under basic conditions:

Reaction TypeReagents/ConditionsProductReferences
O-Methylation Methyl iodide, K₂CO₃, DMF, 60°C7-Methoxy-6-fluoro-THIQ hydrochloride
O-Acylation Acetyl chloride, pyridine, RT7-Acetoxy-6-fluoro-THIQ hydrochloride

Mechanistic Insight :

  • The hydroxyl group acts as a nucleophile, facilitated by deprotonation under basic conditions.

  • Fluorine’s electron-withdrawing effect slightly reduces the nucleophilicity of the hydroxyl group compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions ortho/para to the hydroxyl group, moderated by fluorine’s meta-directing influence:

Reaction TypeReagents/ConditionsPosition ModifiedProductReferences
Nitration HNO₃, H₂SO₄, 0°CPosition 5 or 8Nitro-substituted derivative
Sulfonation H₂SO₄, SO₃, 50°CPosition 5Sulfonic acid derivative

Key Observations :

  • Competing directing effects arise: hydroxyl (strongly activating, ortho/para-directing) vs. fluorine (weakly deactivating, meta-directing) .

  • Reaction regioselectivity depends on reaction conditions and steric factors .

Amine Functionalization

The protonated amine in the tetrahydroisoquinoline ring participates in reactions after deprotonation:

Reaction TypeReagents/ConditionsProductReferences
N-Alkylation Benzyl bromide, NaHCO₃, MeOH, refluxN-Benzyl-6-fluoro-THIQ-7-ol
Schiff Base Formation Benzaldehyde, EtOH, RTImine derivative

Notes :

  • The hydrochloride salt requires neutralization (e.g., with NaHCO₃) to free the amine for nucleophilic reactions.

  • Fluorine’s inductive effect slightly reduces amine basicity compared to non-fluorinated THIQs.

Oxidation of the Tetrahydroisoquinoline Core

The saturated six-membered ring can undergo dehydrogenation:

Reagents/ConditionsProductReferences
DDQ, CH₂Cl₂, RT6-Fluoro-7-hydroxyisoquinoline

Reduction of Functional Groups

  • The hydroxyl group is resistant to standard reduction (e.g., NaBH₄), but catalytic hydrogenation (H₂/Pd-C) may reduce aromaticity in extreme conditions .

Participation in Multicomponent Reactions

The compound serves as a precursor in alkaloid-inspired syntheses:

Reaction TypeReagents/ConditionsProductReferences
Pictet-Spengler Reaction Aldehyde, acid catalyst, RTβ-Carboline derivatives

Example :

  • Reaction with formaldehyde under acidic conditions yields a tetrahydro-β-carboline scaffold, leveraging the tetrahydroisoquinoline core .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt exhibits distinct solubility and reactivity:

Property/ReactionDetailsReferences
Solubility Soluble in polar solvents (DMSO, MeOH)
Amine Deprotonation Requires pH > 8 (e.g., NaHCO₃)

Scientific Research Applications

Chemistry

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to be utilized as a reference compound in analytical chemistry. Researchers often use it to develop methodologies for synthesizing related compounds.

Biology

The compound is under investigation for its potential biological activities , particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of tetrahydroisoquinoline exhibit significant antibacterial activity against various pathogens.
  • Anticancer Effects : Preliminary research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Medicine

Research is ongoing to explore its potential as a therapeutic agent for various diseases:

  • Neurodegenerative Disorders : The compound may offer neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
  • Autoimmune Diseases : Case studies indicate that tetrahydroisoquinoline derivatives can modulate immune responses, particularly in conditions like rheumatoid arthritis.

Industry

In industrial applications, this compound is valuable in the development of new materials and serves as an intermediate in pharmaceutical production. Its unique properties enable the formulation of innovative products in drug design.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on tetrahydroisoquinoline derivatives demonstrated effective inhibition of bacterial growth in vitro. The results indicated a dose-dependent response with significant activity against Staphylococcus aureus.
  • Neuroprotection Research : In a mouse model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.
  • Autoimmune Modulation Study : A notable study reported that this compound could significantly reduce Th17 cell responses in models of rheumatoid arthritis, leading to decreased inflammation and joint damage.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies suggest favorable bioavailability characteristics for related compounds:

  • Oral bioavailability approximated at 48% in mice and 32% in rats indicates the potential for effective oral therapeutic formulations.

Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress
Anti-inflammatoryModulates immune responses

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Electronic Effects

6-Fluoro vs. 7-Fluoro Derivatives
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride: The fluorine at position 6 and hydroxyl at position 7 create a meta-substitution pattern. Fluorine’s electronegativity enhances metabolic stability and influences receptor binding .
  • 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol: describes regio-complementary synthesis of 6- and 7-fluoro isomers.
8-Fluoro Derivatives
  • (S)-1-Benzyl-8-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (): Fluorine at position 8 shifts substitution away from the pharmacophoric 6- and 7-positions. This structural variation may reduce selectivity for dopamine receptors but improve solubility due to the benzyl group .

Methoxy and Chlorostyryl Substituents

6-Methoxy Derivatives
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (): The methoxy group at position 6 enhances D3 receptor selectivity. Docking studies indicate strong interactions with D3R’s extracellular loop 2 (ECL2), while fluorine in the 6-fluoro analogue may disrupt these interactions due to steric effects .
  • However, the methoxy group reduces hydrophilicity compared to the hydroxyl in the target compound .

Methyl and Trifluoromethyl Substitutions

  • 2-Methyl Derivatives: and highlight 2-methyl-substituted tetrahydroisoquinolines.

Physicochemical and Pharmacological Properties

Receptor Affinity and Selectivity

Compound Target Receptor Affinity (Ki, nM) Selectivity (vs. D2R/NMDA)
This compound D3R ~20 (estimated) High (D3R:D2R >100)
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol D3R 15 D3R:D2R >50
(E)-1-(4-Chlorostyryl)-6-methoxy-... NR2B-NMDA 8.5 NMDA subtype-selective

Key Research Findings

Fluorine Position Dictates Receptor Engagement : Fluorine at position 6 optimizes D3R binding by forming halogen bonds with Ser192 in the orthosteric pocket, whereas 7-fluoro analogues exhibit reduced affinity due to misalignment .

Hydroxyl vs. Methoxy Trade-offs : The hydroxyl group at position 7 enhances hydrophilicity but reduces metabolic stability compared to methoxy-substituted analogues, which show prolonged half-lives .

Biological Activity

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables.

  • IUPAC Name : 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
  • Molecular Formula : C₉H₁₀ClFNO
  • Molecular Weight : 201.63 g/mol
  • Purity : 95%

The biological activity of 6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride has been linked to its interaction with various neurotransmitter receptors. Its structural similarity to other tetrahydroisoquinoline derivatives allows it to engage in significant interactions with dopamine receptors and adenosine receptors.

Dopamine Receptor Interaction

Research indicates that tetrahydroisoquinoline derivatives can act as partial agonists or antagonists at dopamine D2 receptors. The specific binding affinity and functional selectivity of these compounds can influence their therapeutic potential in treating neuropsychiatric disorders. For instance, studies have shown that modifications in the tetrahydroisoquinoline structure can lead to variations in receptor affinity and signaling bias .

Biological Activity Data

Recent studies have focused on the efficacy of 6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride in various biological assays:

Study Target IC₅₀ (µM) Binding Affinity (nM) Comments
Study AhD2R0.520Partial agonist activity observed.
Study BhA₂AR850Antagonist activity with moderate affinity.
Study CcAMP Pathway0.4N/ASelective activation noted.

Case Studies

  • Neuropharmacological Effects : A study evaluated the effects of 6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride on dopamine signaling pathways in vivo. The results indicated a significant modulation of dopaminergic activity, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease.
  • Adenosine Receptor Modulation : Another investigation focused on the compound's role as an antagonist at the A₂A adenosine receptor. The findings demonstrated that it could inhibit cAMP production effectively, highlighting its potential as a therapeutic agent for neurodegenerative diseases where adenosine signaling plays a crucial role .

Safety Profile

While promising in therapeutic contexts, safety evaluations indicate that 6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride exhibits toxicity at high concentrations:

  • Acute Toxicity : H302 (harmful if swallowed) .
  • Skin Irritation : H315 (causes skin irritation) .

Q & A

Q. What are the recommended synthesis strategies for 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride?

Synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example:

  • Ring formation : Use Pictet-Spengler reactions with fluoro-substituted precursors to introduce the 6-fluoro group.
  • Hydroxyl group introduction : Oxidative or reductive methods (e.g., catalytic hydrogenation) to install the 7-hydroxy moiety.
  • Salt formation : React the free base with HCl under anhydrous conditions to yield the hydrochloride salt.
    Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield and purity, as demonstrated in analogous tetrahydroisoquinoline syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm structural integrity (e.g., fluorine-19 NMR for verifying the 6-fluoro substituent).
  • Mass spectrometry (HRMS) : Validate molecular weight (expected ~215–220 g/mol based on analogs) .
  • HPLC with UV/fluorescence detection : Assess purity (>95% recommended for pharmacological studies).
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry, if applicable .

Q. What are the primary pharmacological targets of this compound?

Tetrahydroisoquinoline derivatives often target:

  • Neurotransmitter receptors (e.g., adrenergic, dopaminergic receptors) due to structural mimicry of endogenous ligands.
  • Enzymes (e.g., monoamine oxidases or kinases) via competitive inhibition.
    Preliminary data from related fluorinated analogs suggest activity in neuropharmacology models, but target validation requires receptor-binding assays and knock-out studies .

Advanced Research Questions

Q. How do substitutions at the 6- and 7-positions influence structure-activity relationships (SAR)?

  • 6-Fluoro group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Compare activity to non-fluorinated analogs using in vitro binding assays .
  • 7-Hydroxyl group : Facilitates hydrogen bonding with target proteins (e.g., kinases). Test pH-dependent solubility and bioactivity in cell-based assays.
  • Methodological tip : Use molecular docking simulations to predict interactions with targets like GPCRs, followed by site-directed mutagenesis to validate binding pockets .

Q. How can solubility challenges be addressed in in vivo studies?

  • Solvent selection : Use polar aprotic solvents (DMSO) for stock solutions, diluted in saline or PEG-400 for administration.
  • Salt forms : Compare hydrochloride with other salts (e.g., sulfate) to optimize bioavailability.
  • Nanoparticle encapsulation : Explore lipid-based carriers to enhance aqueous dispersion, as demonstrated for similar neuroactive compounds .

Q. How should researchers resolve contradictions in reported biological activities?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) across labs.
  • Substituent effects : Compare activity of 6-fluoro-7-hydroxy derivatives with 6-methoxy or 7-fluoro analogs to isolate functional group contributions.
  • Metabolic interference : Conduct pharmacokinetic profiling (e.g., liver microsome assays) to identify active metabolites .

Q. What strategies ensure compound stability during long-term experiments?

  • Storage : Store lyophilized powder at -20°C in airtight containers; avoid repeated freeze-thaw cycles.
  • In-solution stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). Add antioxidants (e.g., ascorbic acid) if oxidation is observed .

Comparative Analysis Table

Parameter6-Fluoro-7-hydroxy Derivative6-Methoxy Analog ()7-Fluoro Analog ()
Molecular Weight ~215–220 g/mol~220–225 g/mol~200–210 g/mol
LogP (Predicted) 1.2–1.51.8–2.11.0–1.3
Primary Target Adrenergic receptorsDopamine transportersSerotonin receptors
Metabolic Stability High (t1/2 > 4 h)Moderate (t1/2 ~2 h)Low (t1/2 <1 h)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.